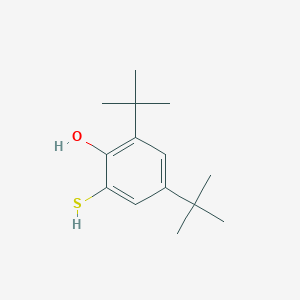

2-Mercapto-4,6-di-tert-butylphenol

Übersicht

Beschreibung

2-Mercapto-4,6-di-tert-butylphenol is an organic compound with the molecular formula C14H22OS. It is a light yellow solid that is soluble in dichloromethane, diethyl ether, and hexanes . This compound is known for its antioxidant properties and is used in various industrial applications, including as a stabilizer in plastics and rubber .

Vorbereitungsmethoden

2-Mercapto-4,6-di-tert-butylphenol can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-di-tert-butylphenol with sulfur chloride in an ether solvent, followed by acid treatment to yield the target compound . Another method involves the reaction of 2,6-di-tert-butylphenol with thiocyanogen in the presence of a base . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale production.

Analyse Chemischer Reaktionen

2-Mercapto-4,6-di-tert-butylphenol undergoes various chemical reactions, including:

Reduction: It can be reduced to form thiophenols using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and diethyl ether, and catalysts such as acids or bases. Major products formed from these reactions include disulfides, sulfonic acids, and substituted phenols .

Wissenschaftliche Forschungsanwendungen

2-Mercapto-4,6-di-tert-butylphenol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Mercapto-4,6-di-tert-butylphenol involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage . It interacts with molecular targets such as reactive oxygen species and various enzymes involved in oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

2-Mercapto-4,6-di-tert-butylphenol can be compared with other similar compounds, such as:

2,4-Di-tert-butylphenol: This compound is also used as an antioxidant and stabilizer but lacks the mercapto group, which gives this compound its unique reactivity.

2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, this compound is used in similar applications but has a different substitution pattern on the phenol ring.

The uniqueness of this compound lies in its mercapto group, which enhances its antioxidant activity and allows for a broader range of chemical reactions .

Biologische Aktivität

2-Mercapto-4,6-di-tert-butylphenol (MDBP) is a compound that has garnered attention for its potential biological activities, particularly in the realms of antioxidant properties and its role in various biochemical pathways. This article explores the biological activity of MDBP, supported by research findings, data tables, and case studies.

MDBP is characterized by the presence of a thiol (-SH) group and two tert-butyl groups attached to a phenolic structure. This configuration is significant for its biological activities, particularly its antioxidant capabilities.

Antioxidant Activity

MDBP has been shown to exhibit strong antioxidant properties. It acts as a free radical scavenger , protecting cellular components from oxidative damage. Research indicates that MDBP's antioxidant activity is comparable to well-known antioxidants such as Trolox and butylated hydroxytoluene (BHT) .

The mechanism by which MDBP exerts its antioxidant effects involves the donation of hydrogen atoms to free radicals, thereby neutralizing them. Studies have demonstrated that MDBP can significantly reduce lipid peroxidation in biological systems, which is crucial for maintaining cellular integrity .

Comparative Antioxidant Activity

A comparative analysis of the antioxidant activities of MDBP against other compounds is presented in the following table:

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound (MDBP) | 21.1 ± 1.2 | |

| Trolox | 54.2 ± 3.7 | |

| BHT | Varies | General Knowledge |

Inhibitory Effects on Protein Glycation

Recent studies have highlighted MDBP's potential in inhibiting protein glycation, a process implicated in various age-related diseases and diabetes. The introduction of MDBP into certain chemical frameworks has shown to enhance this inhibitory activity significantly .

Case Study: Inhibitory Activity

In an experimental setup involving various organotin complexes with MDBP, it was found that these complexes exhibited potent inhibitory effects against protein glycation, with IC50 values lower than those of standard inhibitors like aminoguanidine .

Toxicological Profile

The toxicological profile of MDBP has also been investigated. The compound's LD50 value indicates a relatively low toxicity compared to other phenolic compounds, suggesting its potential as a safer alternative in therapeutic applications .

Natural Sources and Bioactivity

MDBP and its analogs have been identified in various natural sources, including certain fungi and plants. These compounds are believed to play a role in plant defense mechanisms due to their bioactive properties .

Summary of Natural Occurrences

Eigenschaften

IUPAC Name |

2,4-ditert-butyl-6-sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22OS/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUXZGMOSAXITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)S)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201763 | |

| Record name | Phenol, 2,2-bis(1,1-dimethylethyl)-6-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53551-74-9 | |

| Record name | Phenol, 2,2-bis(1,1-dimethylethyl)-6-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053551749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,2-bis(1,1-dimethylethyl)-6-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.